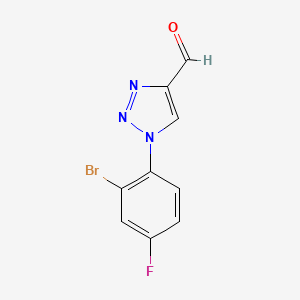
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely a complex organic molecule. It appears to contain a bromo-fluorophenyl group, a 1,2,3-triazole ring, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bromo-fluorophenyl group, the 1,2,3-triazole ring, and the carbaldehyde group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromo and fluoro substituents on the phenyl ring, as well as the electron-withdrawing carbaldehyde group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents, for example, could influence its polarity, solubility, and boiling point .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Activity
The study of crystal structures such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an active α-Glycosidase inhibition agent, provides insights into the molecular geometry and intermolecular interactions that contribute to their biological activity. This particular compound exhibited significant α-glycosidase inhibition activity, which could have implications for developing treatments for conditions like diabetes or obesity (Gonzaga et al., 2016).
Fluorescence Probes
Derivatives of 1H-1,2,3-triazole have been used to create fluorescence probes with high selectivity and sensitivity towards specific biological targets. For instance, a probe designed for homocysteine detection in living cells demonstrated significant potential for researching the effects of homocysteine in biological systems, offering a new tool for biomedical research (Chu et al., 2019).
Antimicrobial Agents
Synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlight the versatility of triazole compounds in drug design. These compounds displayed a broad spectrum of antimicrobial activities, suggesting their utility in developing new antibiotics (Bhat et al., 2016).
Anticorrosion Activity
Compounds featuring the triazole moiety have also been investigated for their anticorrosion activity. Heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety, prepared via reactions involving carbaldehyde groups, demonstrated potential as anticorrosion agents in industrial applications (Rehan et al., 2021).
Synthesis of Novel Compounds
The versatility of 1H-1,2,3-triazoles is further exemplified by their application in synthesizing novel compounds with potential biological activities. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating new bicyclic gem-difluorinated compounds underline the significant chemical reactivity of these moieties (Peng & Zhu, 2003).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro anti-Mycobacterium tuberculosis profile, demonstrating significant inhibitory activity. This suggests potential applications in developing new treatments for tuberculosis (Costa et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKZWSPTPCNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


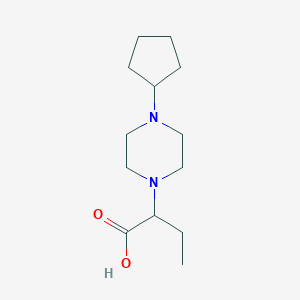
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
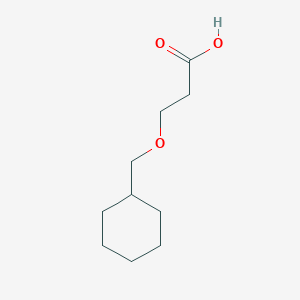
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
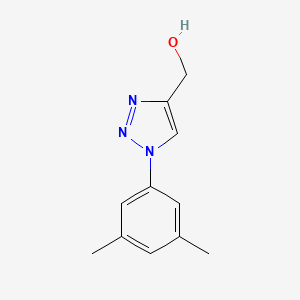
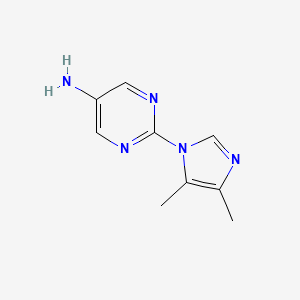
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
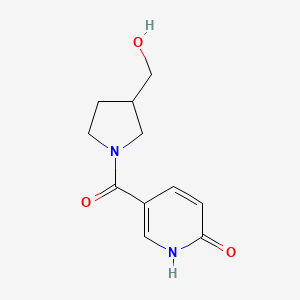
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)
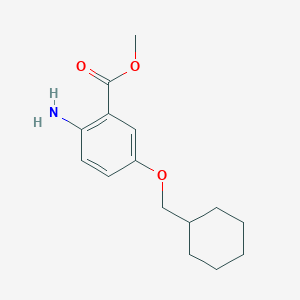
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
